Spectroscopic Fingerprint vs. 1,3-Diphenyl Analog
The target compound possesses a unique spectroscopic fingerprint enabling unambiguous differentiation from the simpler 1,3-diphenyl analog. SpectraBase documents a verified ¹H NMR spectrum and GC-MS spectrum (Exact Mass: 324.126263 g/mol) for 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, providing a referenceable identity standard [1]. In contrast, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-45-6) has Exact Mass 248.094963 g/mol—a 76-Da mass difference that enables clear MS discrimination . The biphenyl compound's ¹H NMR spectrum exhibits additional aromatic proton signals in the 7.3–7.7 ppm region corresponding to the second phenyl ring, which are absent in the diphenyl analog [1]. This spectroscopic differentiation is procurement-critical: the two compounds cannot be substituted without altering analytical reference standards.
| Evidence Dimension | Exact Mass (MS) and ¹H NMR spectral signature |
|---|---|
| Target Compound Data | Exact Mass: 324.126263 g/mol; ¹H NMR and GC-MS spectra documented in SpectraBase (Compound ID: GBbGK9sDXGf) |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-45-6): Exact Mass: 248.094963 g/mol; ¹H NMR confirms structure per TCI specification |
| Quantified Difference | ΔExact Mass = 76.0313 g/mol (30.6% increase); additional aromatic ¹H NMR resonances from biphenyl second ring |
| Conditions | SpectraBase reference database; GC-MS and NMR (Wiley KnowItAll library) |
Why This Matters
The 76-Da mass difference and distinct NMR signature provide unambiguous analytical identity confirmation, preventing procurement of the incorrect analog when sourcing for SAR studies or reference standard preparation.
- [1] SpectraBase. 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Compound ID: GBbGK9sDXGf. ¹H NMR and GC-MS spectra. Wiley KnowItAll Spectral Library. View Source
